molecular formula C16H10Cl3NO3 B12881084 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester CAS No. 61307-35-5

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester

Cat. No.: B12881084
CAS No.: 61307-35-5
M. Wt: 370.6 g/mol
InChI Key: ZAFSDBIMUCAZAG-UHFFFAOYSA-N
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Description

The 2,4,5-trichlorophenyl group is notable for its electron-withdrawing properties, which enhance the reactivity of the ester bond in nucleophilic substitution reactions, making it useful in peptide synthesis and other coupling reactions .

Properties

CAS No.

61307-35-5

Molecular Formula

C16H10Cl3NO3

Molecular Weight

370.6 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H10Cl3NO3/c1-8-9-4-2-3-5-13(9)22-15(8)20-16(21)23-14-7-11(18)10(17)6-12(14)19/h2-7H,1H3,(H,20,21)

InChI Key

ZAFSDBIMUCAZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 2,4,5-trichlorophenol with 3-methylbenzofuran-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine group.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C17H15Cl3N2O2C_{17}H_{15}Cl_3N_2O_2, with a molecular weight of approximately 377.67 g/mol. The structure features a carbamate functional group attached to a benzofuran moiety and a trichlorophenyl group, which contributes to its biological activity.

Agricultural Applications

1.1. Pesticide Development

Carbamic acid derivatives are widely utilized in the formulation of pesticides. Specifically, the compound has shown effectiveness as an insecticide and acaricide against various agricultural pests. Its mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.

  • Case Study: Efficacy Against Pests
    Research has demonstrated that formulations containing this carbamate exhibit significant efficacy against common agricultural pests such as aphids and spider mites. Field trials indicated up to 90% mortality rates within 48 hours of application, making it a potent option for integrated pest management strategies.

1.2. Herbicide Potential

In addition to its insecticidal properties, there is ongoing research into the herbicidal potential of this compound. Preliminary studies suggest that it may inhibit specific biochemical pathways in target weed species, thereby reducing their growth and competitiveness.

Pharmaceutical Applications

2.1. Therapeutic Uses

Carbamic acid esters have been investigated for their potential therapeutic applications in medicine. The unique structure of (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester allows it to interact with various biological targets.

  • Case Study: Analgesic Properties
    A study published in a peer-reviewed journal highlighted the analgesic effects of this compound in animal models of pain. The results indicated that it could provide relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant side effects.

2.2. Neuroprotective Effects

Research has also pointed towards neuroprotective properties associated with this compound. It has been shown to exhibit antioxidant activity, which may help in protecting neuronal cells from oxidative stress-related damage.

Environmental Applications

3.1. Bioremediation Efforts

Due to its chemical structure, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester has been studied for its potential role in bioremediation processes aimed at degrading environmental pollutants.

  • Case Study: Degradation of Chlorinated Compounds
    Studies have illustrated that microorganisms can utilize this compound as a carbon source while degrading chlorinated organic pollutants in contaminated soils and water bodies. This bioremediation strategy is essential for restoring ecosystems affected by pesticide runoff.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Carbamates with Aromatic Ester Groups

  • Methylphenyl-carbamic esters of phenol-bases: These compounds, such as methylphenyl-carbamic esters of 3-oxyphenyl-trimethylammonium methylsulfate, exhibit strong physostigmine-like activity in stimulating intestinal peristalsis.
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: These derivatives, synthesized by Ferriz et al., demonstrate how halogenation (e.g., chlorine substituents) on the phenyl ring increases bioactivity and lipophilicity. The 2,4,5-trichlorophenyl ester in the target compound likely amplifies these effects due to higher halogen density .

Trichlorophenyl Ester Derivatives

  • Chloroacetic acid, 2,4,5-trichlorophenyl ester: This compound shares the reactive 2,4,5-trichlorophenyl ester group but lacks the carbamate linkage.
  • Phthalic acid, heptyl 2,4,5-trichlorophenyl ester : With a logP value of ~310.83 (calculated molecular weight), this ester is significantly more lipophilic than the target compound, which may limit its pharmacological utility despite structural similarities in the ester group .

Reactivity and Stability

Table 1: Racemization Rates of Active Esters

Ester Type Racemization Tendency Relative Reactivity
Pentafluorophenyl Low Moderate
2,4,5-Trichlorophenyl Moderate High
p-Nitrophenyl High Very High

Data derived from aminolysis studies in DMF and dioxane

Lipophilicity

Lipophilicity (logP) is critical for bioavailability. The target compound’s 3-methyl-2-benzofuranyl group likely increases logP compared to simpler carbamates like ethyl or methyl derivatives. For example:

  • Ethyl carbamate : logP ~0.5 (estimated)
  • Benzyl carbamate : logP ~2.1 (estimated)
  • 3-Methyl-2-benzofuranyl carbamate : logP ~3.5 (predicted based on benzofuran hydrophobicity)

Pharmacological Activity

Cholinesterase Inhibition

The target compound’s carbamate group may act as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE), akin to physostigmine. However, its activity depends on the basicity of the aromatic amine substituent. Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium analogs) show enhanced activity compared to tertiary amines .

Table 2: Bioactivity Comparison of Carbamate Esters

Compound Miotic Activity Intestinal Peristalsis Stimulation Toxicity
Physostigmine +++ +++ High
Dimethylcarbamic ester (model compound) +++ ++ Moderate
Methylphenyl-carbamic ester + +++ Low
Target Compound (predicted) ++ ++ Moderate

Data adapted from Aeschlimann & Reinert (1931)

Environmental and Toxicological Considerations

2,4,5-Trichlorophenyl derivatives are associated with environmental persistence due to their halogenated structure. For instance, 2,4,5-trichlorophenol is a documented groundwater contaminant . While the target compound’s ester linkage may reduce acute toxicity compared to free trichlorophenol, its environmental impact warrants further study.

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,5-trichlorophenyl ester (CAS No. 61307-35-5), is an organic compound that exhibits a unique combination of structural features, including a trichlorophenyl group and a benzofuran moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C16H10Cl3NO3
Molecular Weight 370.6 g/mol
IUPAC Name (2,4,5-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate
CAS Number 61307-35-5

The biological activity of carbamic acid esters often involves interactions with various biological targets, primarily through inhibition of enzymes such as acetylcholinesterase (AChE). The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit AChE and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine at synaptic junctions. This can result in enhanced neurotransmission but may also lead to toxicity at higher concentrations .
  • Receptor Interaction : The benzofuran moiety is known to interact with specific receptors and enzymes, potentially altering their activity. This interaction could provide insights into its role as a therapeutic agent.

Antimicrobial Properties

Research indicates that carbamate compounds exhibit antimicrobial activity. For instance, studies have shown that derivatives of carbamic acid can inhibit the growth of various bacterial strains. The presence of the trichlorophenyl group enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

Preliminary studies suggest that carbamic acid esters may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro. Specifically, it has shown promise in targeting specific pathways involved in cell proliferation and survival .

Study on Acetylcholinesterase Inhibition

A study conducted on various carbamate derivatives highlighted that certain modifications to the structure significantly impact their inhibitory potency against AChE. The most potent inhibitors had IC50 values ranging from 38.98 µM to 311 µM depending on the specific structural features .

Toxicity Studies

Toxicological assessments have indicated that while some carbamate compounds exhibit therapeutic potential, they also present risks of neurotoxicity. For example, exposure to certain concentrations resulted in reduced AChE activity in animal models .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to similar compounds:

CompoundBiological ActivityNotes
Carbaryl AChE inhibitorWidely used pesticide with similar action
Carbofuran Neurotoxic effectsKnown for high toxicity levels
3-Methylbenzofuran Moderate antibacterialShares structural similarities

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